Picoplatin

描述

Picoplatin is a platinum-based antineoplastic agent in clinical development by Poniard Pharmaceuticals for the treatment of patients with solid tumors . It has demonstrated activity in a variety of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancer .

Synthesis Analysis

The synthesis of picoplatin-based complexes involves the oxidation of picoplatin with hydrogen peroxide to give an intermediate, which is then transformed into dicarboxylato complexes . Another study reported the successful synthesis of picazoplatin, an azide-containing picoplatin derivative for Pt-bound drug target analysis by click chemistry .Molecular Structure Analysis

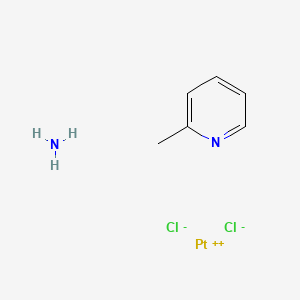

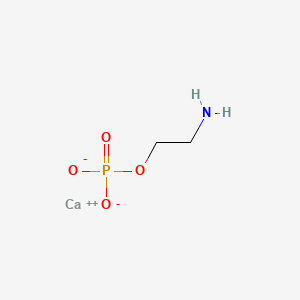

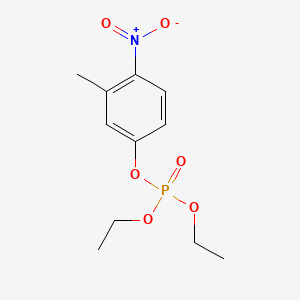

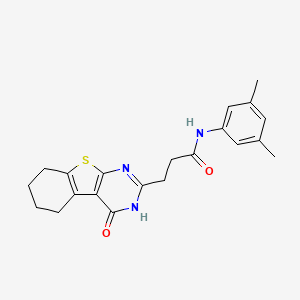

Picoplatin has a sterically hindered platinum (II) complex designed to deliver an extended spectrum of anti-cancer activity and overcome platinum resistance . Its chemical formula is C6H10Cl2N2Pt and has a molar mass of 376.14 g·mol−1 .Chemical Reactions Analysis

Picoplatin readily binds DNA and RNA oligonucleotides and undergoes facile post-labeling click reactions to alkyne-fluorophore conjugates . Another study reported that picoplatin can overcome carboplatin and cisplatin resistance, suggesting decreased platinum accumulation as a potential mechanism of platinum resistance in SCLC cells .Physical And Chemical Properties Analysis

Picoplatin is a small molecule with an average weight of 376.147 and a chemical formula of C6H10Cl2N2Pt .科学研究应用

受立体位阻影响的铂配合物的发展

Picoplatin是一种受立体位阻影响的单核铂药物,正在进行临床试验,已与BBR3464(一种三核铂药物)的性质结合,合成了一系列新的受立体位阻影响的双核铂配合物。这些配合物旨在作为潜在的抗癌药物,通过改善细胞毒性,试图克服其他基于铂的疗法观察到的耐药性。合成涉及肽偶联反应,并旨在利用2-甲基吡啶提供的立体位阻,防止生物亲核试剂的攻击,重点是增强结合动力学和对癌细胞的细胞毒作用,特别是卵巢癌细胞系(Brown et al., 2012)。

有机阳离子转运体对摄取和疗效的影响

对picoplatin的细胞摄取机制的研究已经确定了有机阳离子转运体(OCT1、OCT2、OCT3)在调节其细胞毒性方面的作用,特别是对肺癌。这些转运体影响picoplatin的药代动力学、其形成DNA加合物的能力,最终影响其抗癌疗效。肿瘤中这些转运体的表达水平和其基因变异可能作为预测picoplatin治疗的治疗结果的生物标志物,提出了一种途径特异性方法来增强其临床疗效(More et al., 2010)。

在小细胞肺癌中的临床疗效

一项针对picoplatin作为小细胞肺癌(SCLC)患者的二线治疗的II期研究突出了其潜力。尽管反应率适中,但picoplatin表现出临床疗效和可管理的毒性谱,特别是在血液学毒性方面。这支持进一步评估picoplatin在铂耐药性SCLC人群中的作用,强调其在解决该患者人群未满足需求方面的作用(Eckardt et al., 2009)。

通过含RGD肽的靶向递送的潜力

对picoplatin的靶向递送机制的探索导致其与含RGD肽的结合,旨在利用这些肽对肿瘤细胞中过表达的αVβ3和αVβ5整合素的选择性和高亲和力。这一策略旨在通过将其定向到癌细胞来增强picoplatin的细胞摄取和抗肿瘤活性,提供了一种改善其疗效并减少非靶向效应的新方法。这种整合素靶向递送系统代表了开发更有效的基于铂的化疗药物的有希望途径(Massaguer et al., 2015)。

安全和危害

According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of picoplatin. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Despite the broad use of platinum-based chemotherapeutics, identification of their full range of cellular targets remains a significant challenge. Picoplatin is designed to overcome platinum resistance, and hopes are now pinned on its use for metastatic colorectal cancer . Future directions in the field of new platinum drugs include the development of new platinum anticancer complexes .

属性

IUPAC Name |

azane;2-methylpyridine;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIOEBMYPRQGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Picoplatin causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription. | |

| Record name | Picoplatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Picoplatin | |

CAS RN |

181630-15-9 | |

| Record name | Picoplatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181630-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picoplatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICOPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TAN0L720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

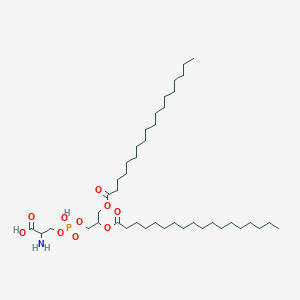

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)

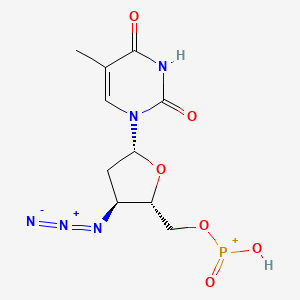

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)